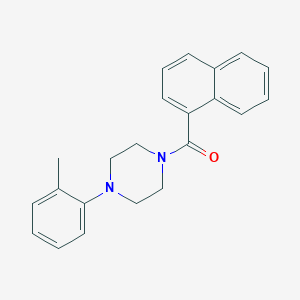

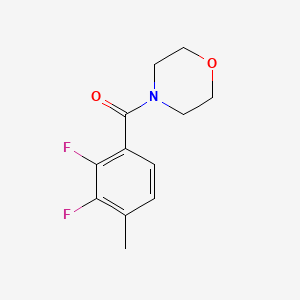

![molecular formula C8H10N6OS3 B4685049 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4685049.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

"2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide" is a compound that has been studied within the context of its synthesis, molecular structure analysis, and potential biological activities. The compound is part of a broader class of thiadiazole derivatives that have attracted interest due to their pharmacological potential and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds structurally related to "this compound," typically involves steps such as condensation, cyclization, and substitution reactions. These processes are crucial for introducing various functional groups into the thiadiazole core, enhancing the compound's solubility, and improving its biological activity potential (Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives is essential for understanding their chemical behavior and interaction with biological targets. Structural studies, including X-ray diffraction and spectroscopic techniques, reveal the spatial arrangement of atoms, the presence of functional groups, and intramolecular interactions. These insights are pivotal for the rational design of new compounds with desired properties (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions that modify their structure and functional capabilities. These reactions include nucleophilic substitution, electrophilic addition, and redox reactions. The chemical properties of these compounds, such as reactivity and stability, are influenced by the thiadiazole core and the substituents attached to it (Filimonov et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including melting points, boiling points, and solubility, are crucial for their application in different fields. These properties are determined by the molecular structure and can significantly influence the compound's usability in pharmaceutical formulations or chemical reactions (Lelyukh et al., 2021).

Chemical Properties Analysis

The chemical properties of "this compound" and similar compounds, such as acidity/basicity, reactivity towards other chemical groups, and redox potential, are essential for their functional application. These properties are determined by the thiadiazole core's electronic structure and the nature of the substituents attached to it (Kovalenko et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of urease affects the urea cycle, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Pharmacokinetics

It’s known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The inhibition of urease by this compound can lead to a decrease in the survival of certain bacteria such as Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For example, at pH values less than 3.0, the peak potential of the compound shows independence to the variation in pH . .

Safety and Hazards

As with any chemical compound, handling “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” requires appropriate safety measures. Sigma-Aldrich, a provider of this compound, does not provide specific safety data for this product . Therefore, standard laboratory safety procedures should be followed when handling this compound.

Analyse Biochimique

Biochemical Properties

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to interact with the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has been found to inhibit the activity of urease, suggesting that it may interact with the active site of the enzyme .

Cellular Effects

The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide on cellular processes are not yet fully understood. Given its inhibitory activity against urease, it may influence cellular metabolism by affecting the breakdown of urea. This could potentially impact the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves binding to the active site of the urease enzyme, thereby inhibiting its activity

Propriétés

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6OS3/c1-2-5-11-13-7(17-5)10-4(15)3-16-8-14-12-6(9)18-8/h2-3H2,1H3,(H2,9,12)(H,10,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWNTSTNYTWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4684971.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4684987.png)

![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4684997.png)

![ethyl 2-(allylamino)-4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4685020.png)

![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)

![2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)

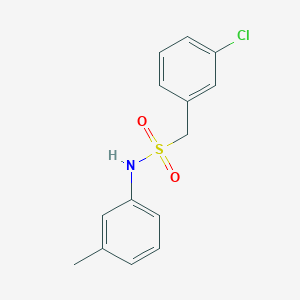

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4685040.png)

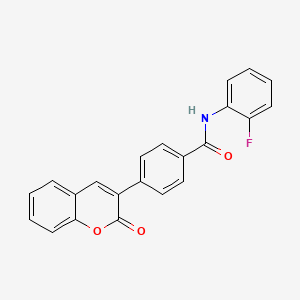

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)

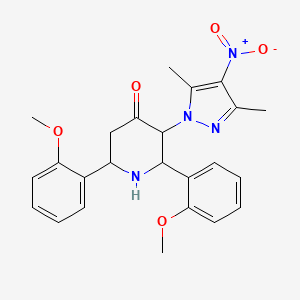

![2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide](/img/structure/B4685046.png)